4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide
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Overview
Description
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It features a bromopyrimidine moiety linked to a piperidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized by brominating pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling with Piperidine: The bromopyrimidine intermediate is then coupled with piperidine under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (K2CO3), solvents (DMF, acetonitrile).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Reduction: Reducing agents (LiAlH4), solvents (ether, THF).
Major Products
Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
- 5-Bromo-2-(1-piperidinyl)pyrimidine
- N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-propylsulfamide (Macitentan)
Uniqueness
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is unique due to its specific combination of a bromopyrimidine moiety and a piperidine ring linked via an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-(2-methylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-10(2)7-18-14(20)19-5-3-12(4-6-19)21-13-16-8-11(15)9-17-13/h8-10,12H,3-7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZQDIMUVOZBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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